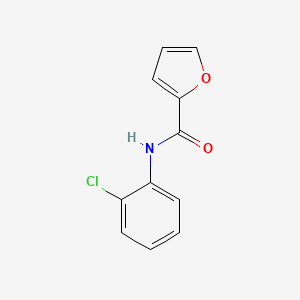

N-(2-chlorophenyl)-2-furamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-chlorophenyl)-2-furamide, also known as Furamidine or DB75, is a heterocyclic compound that belongs to the family of diamidines. It is an effective anti-parasitic drug that has been used to treat various diseases caused by protozoan parasites. Furamidine has been extensively studied due to its unique chemical structure and potent biological activities.

科学研究应用

Antibacterial Activity

Furan derivatives have garnered significant attention in medicinal chemistry due to their remarkable therapeutic efficacy. Researchers have explored the antibacterial potential of N-(2-chlorophenyl)furan-2-carboxamide against both gram-positive and gram-negative bacteria . Its antibacterial activity makes it a promising candidate for combating microbial resistance.

Anti-Inflammatory Properties

The furan moiety in N-(2-chlorophenyl)furan-2-carboxamide contributes to its anti-inflammatory effects. Scientists are keen on incorporating furan-based building blocks into drug molecules to enhance their medicinal properties . This compound may play a role in managing inflammatory conditions.

Antiviral Applications

While research on N-(2-chlorophenyl)furan-2-carboxamide’s antiviral properties is ongoing, its furan scaffold has shown promise against the H5N1 virus . Further chemical optimization could lead to potent antiviral agents.

Other Therapeutic Benefits

Beyond antibacterial and anti-inflammatory effects, furan derivatives like N-(2-chlorophenyl)furan-2-carboxamide exhibit a wide range of advantages. These include anti-ulcer, diuretic, muscle relaxant, anti-protozoal, and anticancer properties . Researchers continue to explore its potential in various disease areas.

Modification of Protein-Based Molecules

The furan moiety’s physiological activity extends to its ability to modify protein-based molecules . This property opens up avenues for drug design and development.

Photochemistry Studies

N-(2-chlorophenyl)furan-2-carboxamide serves as a model compound for studying indirect photochemistry. Researchers investigate the competition between different modes of photochemical reactions involving furan derivatives .

作用机制

Target of Action

N-(2-chlorophenyl)furan-2-carboxamide, also known as N-(2-chlorophenyl)-2-furamide, is a furan derivative . Furan derivatives have been found to exhibit a wide range of biological and pharmacological characteristics . .

Mode of Action

Furan derivatives are known to interact with various biological targets

Biochemical Pathways

Furan derivatives are known to exhibit a wide range of advantageous biological and pharmacological characteristics, suggesting that they may affect multiple biochemical pathways .

Result of Action

Furan derivatives are known to exhibit a wide range of biological and pharmacological characteristics , suggesting that N-(2-chlorophenyl)furan-2-carboxamide may have multiple effects at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(2-chlorophenyl)furan-2-carboxamide. For instance, furan carboxamides, a class of compounds to which N-(2-chlorophenyl)furan-2-carboxamide belongs, are known to undergo photodegradation in sunlit surface waters . This suggests that light exposure could influence the stability and efficacy of N-(2-chlorophenyl)furan-2-carboxamide.

属性

IUPAC Name |

N-(2-chlorophenyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c12-8-4-1-2-5-9(8)13-11(14)10-6-3-7-15-10/h1-7H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKFMIHJPUIGST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=CO2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351839 |

Source

|

| Record name | N-(2-chlorophenyl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorophenyl)furan-2-carboxamide | |

CAS RN |

58050-52-5 |

Source

|

| Record name | N-(2-chlorophenyl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[4-(dipropylamino)benzylidene]-2-iodobenzohydrazide](/img/structure/B5531481.png)

![N'-[(1-benzyl-1H-indol-3-yl)methylene]benzenesulfonohydrazide](/img/structure/B5531489.png)

![(3aR*,6S*)-7-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-ylcarbonyl)-2-(2-ethylbutyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5531495.png)

![2-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]phthalazin-1(2H)-one](/img/structure/B5531500.png)

![1-[(dimethylamino)sulfonyl]-N-(1-methylcycloheptyl)-3-piperidinecarboxamide](/img/structure/B5531512.png)

![N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5531520.png)

![8-[3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5531525.png)

![4-[(6-methyl-3-pyridazinyl)oxy]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5531534.png)

![3-(2,5-dimethoxyphenyl)-N-[4-(dimethylamino)phenyl]acrylamide](/img/structure/B5531575.png)

![3-chloro-2-{4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyridine](/img/structure/B5531578.png)

![4-{[(3-fluorophenyl)amino]carbonyl}nicotinic acid](/img/structure/B5531581.png)